molecular formula C19H25N7O2 B12249134 9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B12249134
M. Wt: 383.4 g/mol
InChI Key: DYPSVLGLEUHKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound with a unique structure that combines a purine base with a pyrrolo[3,4-c]pyrrole and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrrolo[3,4-c]pyrrole: This step often involves the condensation of a diketone with an amine, followed by cyclization.

    Attachment of the purine base: The purine base can be introduced through nucleophilic substitution reactions.

    Final assembly: The different fragments are combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and oxazole moieties.

    Reduction: Reduction reactions can occur at the purine base and the pyrrolo[3,4-c]pyrrole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with nucleic acids makes it a valuable tool in molecular biology.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine analogs: These compounds have similar structures but with slight modifications, such as different substituents on the oxazole or purine rings.

    Purine derivatives: Compounds like adenine and guanine share the purine base but lack the additional structural complexity.

    Pyrrolo[3,4-c]pyrrole derivatives: These compounds have the pyrrolo[3,4-c]pyrrole ring but may not have the purine or oxazole components.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct structural motifs: the purine base, the pyrrolo[3,4-c]pyrrole ring, and the oxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

3-[[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C19H25N7O2/c1-13-5-16(23-28-13)10-24-6-14-8-26(9-15(14)7-24)19-17-18(20-11-21-19)25(12-22-17)3-4-27-2/h5,11-12,14-15H,3-4,6-10H2,1-2H3

InChI Key

DYPSVLGLEUHKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.